molecular formula C17H19Cl2N3O5S2 B296918 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B296918
M. Wt: 480.4 g/mol
InChI Key: ZSAFILNJGZTSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as DASA-58, is a small molecule inhibitor that has been used in scientific research for its potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes, including cell proliferation, migration, and survival. This compound binds to the catalytic domain of PKD enzymes, preventing their activation and downstream signaling. This results in the inhibition of various cellular processes that are critical for cancer cell growth and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, or programmed cell death. In immune cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation and immune cell activation. In animal models, this compound has been shown to inhibit tumor growth and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has several advantages for lab experiments, including its high potency and specificity for PKD enzymes. This compound has been extensively characterized using various analytical techniques, making it a reliable tool for studying PKD signaling. However, this compound also has some limitations, including its potential off-target effects and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide research, including the development of more potent and selective PKD inhibitors, the investigation of this compound in combination with other cancer therapies, and the exploration of this compound in other disease models, such as autoimmune diseases. Additionally, the use of this compound as a tool for studying PKD signaling in various cellular processes, such as cell migration and survival, could provide valuable insights into the role of PKD enzymes in these processes.

Synthesis Methods

The synthesis method for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the reaction of 2,5-dichloroaniline with methylsulfonyl chloride to form 2,5-dichloro(methylsulfonyl)aniline. This compound is then reacted with 3-amino-N-methylbenzamide to form the final product, this compound. The synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been used in scientific research for its potential anti-cancer and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. These findings suggest that this compound may have potential therapeutic applications in cancer and inflammatory diseases.

Properties

Molecular Formula

C17H19Cl2N3O5S2

Molecular Weight

480.4 g/mol

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C17H19Cl2N3O5S2/c1-21(28(2,24)25)14-6-4-5-13(10-14)20-17(23)11-22(29(3,26)27)16-9-12(18)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

ZSAFILNJGZTSLE-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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